Cas no 2228446-00-0 (5-(hydrazinylmethyl)-4-methyl-1H-imidazole)

5-(hydrazinylmethyl)-4-methyl-1H-imidazole 化学的及び物理的性質
名前と識別子
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- 5-(hydrazinylmethyl)-4-methyl-1H-imidazole
- EN300-1809253
- 2228446-00-0
-
- インチ: 1S/C5H10N4/c1-4-5(2-9-6)8-3-7-4/h3,9H,2,6H2,1H3,(H,7,8)
- InChIKey: XPDNCEZGYOTWOF-UHFFFAOYSA-N
- SMILES: N1C=NC(CNN)=C1C
計算された属性
- 精确分子量: 126.090546336g/mol
- 同位素质量: 126.090546336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 85
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.9
- トポロジー分子極性表面積: 66.7Ų
5-(hydrazinylmethyl)-4-methyl-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1809253-0.1g |
5-(hydrazinylmethyl)-4-methyl-1H-imidazole |
2228446-00-0 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1809253-5.0g |
5-(hydrazinylmethyl)-4-methyl-1H-imidazole |
2228446-00-0 | 5g |
$3355.0 | 2023-06-02 | ||
Enamine | EN300-1809253-1.0g |
5-(hydrazinylmethyl)-4-methyl-1H-imidazole |
2228446-00-0 | 1g |
$1157.0 | 2023-06-02 | ||
Enamine | EN300-1809253-5g |
5-(hydrazinylmethyl)-4-methyl-1H-imidazole |
2228446-00-0 | 5g |
$2235.0 | 2023-09-19 | ||
Enamine | EN300-1809253-10g |
5-(hydrazinylmethyl)-4-methyl-1H-imidazole |
2228446-00-0 | 10g |
$3315.0 | 2023-09-19 | ||
Enamine | EN300-1809253-10.0g |
5-(hydrazinylmethyl)-4-methyl-1H-imidazole |
2228446-00-0 | 10g |
$4974.0 | 2023-06-02 | ||
Enamine | EN300-1809253-0.5g |
5-(hydrazinylmethyl)-4-methyl-1H-imidazole |
2228446-00-0 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1809253-0.05g |
5-(hydrazinylmethyl)-4-methyl-1H-imidazole |
2228446-00-0 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1809253-1g |
5-(hydrazinylmethyl)-4-methyl-1H-imidazole |
2228446-00-0 | 1g |
$770.0 | 2023-09-19 | ||
Enamine | EN300-1809253-2.5g |
5-(hydrazinylmethyl)-4-methyl-1H-imidazole |
2228446-00-0 | 2.5g |
$1509.0 | 2023-09-19 |
5-(hydrazinylmethyl)-4-methyl-1H-imidazole 関連文献
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
5-(hydrazinylmethyl)-4-methyl-1H-imidazoleに関する追加情報
Recent Advances in the Study of 5-(Hydrazinylmethyl)-4-methyl-1H-imidazole (CAS: 2228446-00-0): A Comprehensive Research Brief
The compound 5-(hydrazinylmethyl)-4-methyl-1H-imidazole (CAS: 2228446-00-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the versatility of 5-(hydrazinylmethyl)-4-methyl-1H-imidazole as a key intermediate in the synthesis of various pharmacologically active molecules. Its hydrazine and imidazole functional groups make it a valuable scaffold for designing inhibitors targeting enzymes such as histidine decarboxylase and nitric oxide synthase. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating inflammatory pathways, suggesting potential applications in autoimmune diseases.
In terms of synthetic approaches, novel methodologies have been developed to improve the yield and purity of 5-(hydrazinylmethyl)-4-methyl-1H-imidazole. A recent patent (WO2023018765) describes an optimized two-step process starting from 4-methyl-1H-imidazole-5-carbaldehyde, achieving >90% purity with reduced byproduct formation. This advancement addresses previous challenges in large-scale production, making the compound more accessible for preclinical studies.
Pharmacokinetic studies of derivatives containing the 5-(hydrazinylmethyl)-4-methyl-1H-imidazole moiety have shown promising results. Research published in European Journal of Pharmaceutical Sciences (2024) reported improved blood-brain barrier penetration compared to similar compounds, opening possibilities for central nervous system-targeted therapies. Molecular docking simulations suggest this enhanced permeability may be attributed to the compound's optimal logP value and hydrogen bonding capacity.
Emerging applications in oncology have been particularly noteworthy. A recent collaborative study between academic and industry researchers demonstrated that 5-(hydrazinylmethyl)-4-methyl-1H-imidazole derivatives exhibit selective inhibition of certain kinase isoforms involved in tumor progression. The lead compound from this series (designated as IMZ-HYD-2024) showed nanomolar potency against triple-negative breast cancer cell lines in vitro, with preliminary in vivo data indicating good tolerability in murine models.
Despite these promising developments, challenges remain in the clinical translation of 5-(hydrazinylmethyl)-4-methyl-1H-imidazole-based therapeutics. Current research efforts are focused on addressing metabolic stability issues and potential off-target effects. The compound's hydrazine moiety, while pharmacologically advantageous, presents formulation challenges that are being addressed through prodrug strategies and novel delivery systems.
In conclusion, 5-(hydrazinylmethyl)-4-methyl-1H-imidazole (CAS: 2228446-00-0) represents a versatile and pharmacologically relevant scaffold with applications spanning multiple therapeutic areas. The recent advancements in its synthesis and biological evaluation position it as a compound of significant interest for future drug discovery efforts. Ongoing research is expected to further elucidate its mechanism of action and optimize its drug-like properties for clinical development.
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